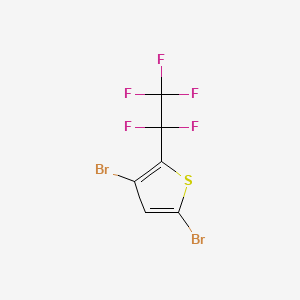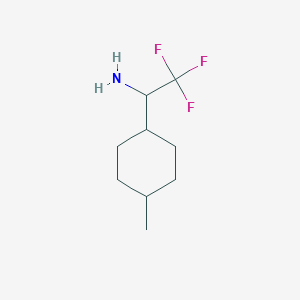
2,2,2-Trifluoro-1-(4-methylcyclohexyl)ethan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2,2-Trifluoro-1-(4-methylcyclohexyl)ethan-1-amine is an organic compound characterized by the presence of trifluoromethyl and cyclohexyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-(4-methylcyclohexyl)ethan-1-amine typically involves the reaction of 4-methylcyclohexanone with trifluoroethylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction parameters and can lead to higher efficiency and lower production costs. The use of advanced catalysts and optimized reaction conditions are crucial in industrial settings to achieve consistent quality and yield.
化学反应分析
Types of Reactions
2,2,2-Trifluoro-1-(4-methylcyclohexyl)ethan-1-amine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into different amines or alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or halides (Cl-, Br-) can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce various amines or alcohols.
科学研究应用
2,2,2-Trifluoro-1-(4-methylcyclohexyl)ethan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 2,2,2-Trifluoro-1-(4-methylcyclohexyl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This can lead to modulation of enzyme activity, receptor binding, and other cellular processes.
相似化合物的比较
Similar Compounds
2,2,2-Trifluoroethylamine: A simpler compound with similar trifluoromethyl functionality.
2,2,2-Trifluoro-1-phenylethan-1-amine: Another compound with a trifluoromethyl group but different aromatic substitution.
2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethan-1-one: A compound with both trifluoromethyl and chlorophenyl groups.
Uniqueness
2,2,2-Trifluoro-1-(4-methylcyclohexyl)ethan-1-amine is unique due to the presence of both trifluoromethyl and cyclohexyl groups, which confer distinct chemical and physical properties
属性
分子式 |
C9H16F3N |
|---|---|
分子量 |
195.23 g/mol |
IUPAC 名称 |
2,2,2-trifluoro-1-(4-methylcyclohexyl)ethanamine |
InChI |
InChI=1S/C9H16F3N/c1-6-2-4-7(5-3-6)8(13)9(10,11)12/h6-8H,2-5,13H2,1H3 |
InChI 键 |
PHEQKVZRHHXSDE-UHFFFAOYSA-N |
规范 SMILES |
CC1CCC(CC1)C(C(F)(F)F)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






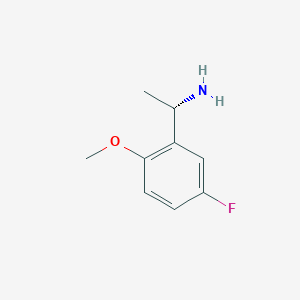
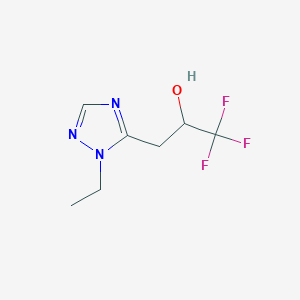
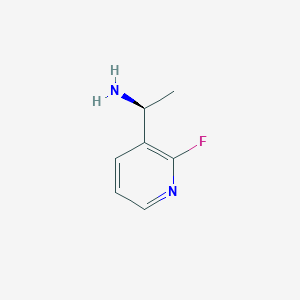
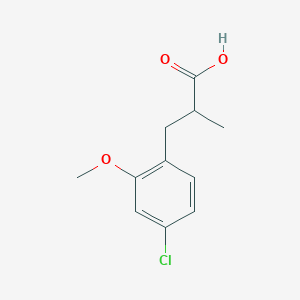

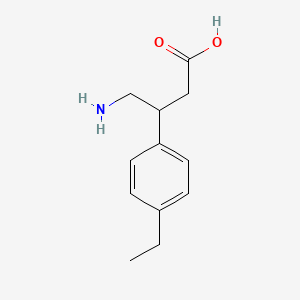
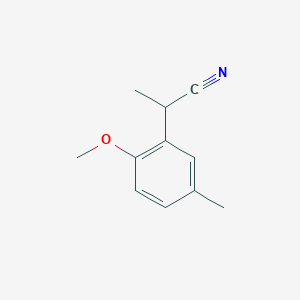
![Bicyclo[1.1.1]pentane-1-sulfonylchloride](/img/structure/B15321643.png)
![3-{Spiro[2.2]pentan-1-yl}-1,2-oxazol-5-amine](/img/structure/B15321648.png)
